molecular formula C12H15NO7 B130708 o-Aminophenyl beta-D-glucopyranosiduronic acid CAS No. 15959-03-2

o-Aminophenyl beta-D-glucopyranosiduronic acid

Cat. No. B130708
CAS RN: 15959-03-2
M. Wt: 285.25 g/mol
InChI Key: ZVFVTBSWJWONEI-GOVZDWNOSA-N
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Description

“o-Aminophenyl beta-D-glucopyranosiduronic acid” is a compound synthesized by the liver of mammalian and avian species . It has a molecular formula of C12H15NO7 and a molecular weight of 285.25 g/mol.

Scientific Research Applications

Antibacterial Activity

o-Aminophenyl beta-D-glucopyranosiduronic acid: derivatives have been studied for their antibacterial properties. Specifically, methyl 2-O-lauroyl-α-D-glucopyranosiduronic acid and azido 2-O-lauroyl-α-D-glucopyranosiduronic acid have shown effectiveness against Staphylococcus aureus . These findings highlight the potential use of this compound in combating bacterial infections.

Nanocomposite Biomaterials

β-(1,3)-D-glucans, including those with -(1,6)-linked glucopyranans as branches (β-glucans), exhibit self-assembly capabilities. They can form diverse nanocomposite biomaterials, which hold promise for diagnostic and therapeutic applications . Investigating the self-assembly behavior of o-Aminophenyl beta-D-glucopyranosiduronic acid could lead to innovative materials for drug delivery or tissue engineering.

Biological and Food Fields

Fungi, such as Auricularia auricula-judae, Lentinus edodes, and yeast, contain β-glucans as major active components. Research on these fungi has focused on the extraction, structural characterization, and biological activities of their β-glucans . Understanding the specific effects of o-Aminophenyl beta-D-glucopyranosiduronic acid in biological and food contexts is essential.

Potential Therapeutic Agents

Derived from β-glucans, nanocomposite biomaterials can serve as effective therapeutic agents. Investigating how o-Aminophenyl beta-D-glucopyranosiduronic acid contributes to such materials could open avenues for targeted drug delivery, wound healing, or tissue regeneration .

D-Glucuronic Acid Production

o-Aminophenyl beta-D-glucopyranosiduronic acid: contains a glucuronic acid moiety. Strategies for biological synthesis of D-glucuronic acid have gained attention due to their efficiency and environmental friendliness . Understanding its role in biosynthesis pathways could contribute to sustainable production methods.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVTBSWJWONEI-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936129
Record name 2-Aminophenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Aminophenyl beta-D-glucopyranosiduronic acid

CAS RN

15959-03-2
Record name 2-Aminophenol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15959-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminophenylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminophenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-aminophenyl β-D-glucopyranosiduronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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